molecular formula C21H18N4O4S B2811504 N-(3,4-dimethoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide CAS No. 1251546-42-5

N-(3,4-dimethoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide

Cat. No.: B2811504
CAS No.: 1251546-42-5
M. Wt: 422.46
InChI Key: NQGPUCSEOUQIJU-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C21H18N4O4S and its molecular weight is 422.46. The purity is usually 95%.
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Biological Activity

N-(3,4-dimethoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole moiety and an oxadiazole ring, which are known for their biological significance. The IUPAC name reflects its complex structure:

  • IUPAC Name : this compound
  • Molecular Formula : C20H20N4O3S
  • Molecular Weight : 396.46 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxadiazole and thiazole rings facilitate hydrogen bonding and π-stacking interactions with proteins and enzymes. These interactions can modulate the activity of various cellular pathways:

  • Anticancer Activity : Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties by inducing apoptosis in cancer cells. The presence of the thiazole ring enhances this activity by affecting cell cycle regulation and apoptosis pathways .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory activity by inhibiting key inflammatory mediators such as COX enzymes and cytokines .
  • Antimicrobial Properties : Some studies suggest that thiazole derivatives can possess antimicrobial activity against a range of pathogens .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in various cancer cell lines
Anti-inflammatoryInhibits COX enzymes and reduces cytokine levels
AntimicrobialEffective against certain bacterial strains

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various oxadiazole derivatives, it was found that the compound significantly inhibited the growth of human colon cancer cells (HT-29) with an IC50 value of approximately 92.4 µM. This study highlighted the structure-activity relationship (SAR) indicating that modifications to the oxadiazole ring could enhance anticancer efficacy .

Case Study 2: Anti-inflammatory Effects

Another study explored the anti-inflammatory effects of thiazole derivatives in a murine model of inflammation. The administration of the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting a potential therapeutic application for inflammatory diseases .

Research Findings

Recent research has emphasized the importance of both the oxadiazole and thiazole moieties in contributing to the biological activity of this compound. For instance:

  • Structure Activity Relationship (SAR) : Modifications to the phenyl groups or substitutions on the thiazole ring can lead to enhanced potency against specific cancer types or improved anti-inflammatory effects.
  • Synergistic Effects : Combining this compound with other therapeutic agents has shown promise in enhancing overall efficacy against resistant cancer cell lines .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c1-27-16-9-8-14(10-17(16)28-2)22-21(26)15-12-30-19(23-15)11-18-24-20(25-29-18)13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGPUCSEOUQIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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